2,2'-Sulfanediylbis(5-nitrothiophene)
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Overview
Description
2,2’-Sulfanediylbis(5-nitrothiophene) is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two nitro groups and a sulfanediyl bridge connecting two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-thiophenecarboxaldehyde to form 5-nitro-2-thiophenecarboxaldehyde, which is then subjected to a sulfanediylation reaction using sulfur dichloride (SCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,2’-Sulfanediylbis(5-nitrothiophene) may involve large-scale nitration and sulfanediylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(5-nitrothiophene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron powder (Fe) in acidic conditions are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted thiophenes.
Scientific Research Applications
2,2’-Sulfanediylbis(5-nitrothiophene) has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(5-nitrothiophene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes, such as soluble adenylyl cyclase, has been studied, highlighting its potential in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bithionol: A compound with similar structural features, used as an antibacterial and anthelmintic agent.
2,2’-Dithiobis(5-nitrothiophene): Another thiophene derivative with a similar backbone but different functional groups.
Uniqueness
2,2’-Sulfanediylbis(5-nitrothiophene) is unique due to its specific combination of nitro groups and a sulfanediyl bridge, which imparts distinct chemical and biological properties
Properties
CAS No. |
79929-21-8 |
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Molecular Formula |
C8H4N2O4S3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-nitro-5-(5-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-1-3-7(15-5)17-8-4-2-6(16-8)10(13)14/h1-4H |
InChI Key |
LHGZKGXXVBQKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)SC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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